molecular formula C15H13N3O2S B1677036 2-Amino-N-quinolin-8-yl-benzenesulfonamide CAS No. 16082-64-7

2-Amino-N-quinolin-8-yl-benzenesulfonamide

Cat. No.: B1677036
CAS No.: 16082-64-7
M. Wt: 299.3 g/mol
InChI Key: NIOOKXAMJQVDGB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known to interact with the cell cycle, specifically at the g2 phase .

Mode of Action

NUN82647 acts as an inhibitor of the cell cycle at the G2 phase . This means it prevents cells from progressing from the G2 phase to the mitotic phase, thereby halting cell division.

Result of Action

NUN82647 has been identified as a potent cytotoxic compound . Its action results in cell cycle arrest at the G2 phase and induces apoptosis . Apoptosis is a form of programmed cell death, which means that NUN82647 can cause targeted cells to self-destruct.

Preparation Methods

The preparation of CU-242 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . This method ensures the compound is adequately dissolved for further applications. Industrial production methods for CU-242 are not extensively documented, but the preparation typically involves standard laboratory techniques for handling and dissolving chemical compounds.

Chemical Reactions Analysis

CU-242 undergoes several types of chemical reactions, including:

    Oxidation: CU-242 can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced species.

    Substitution: CU-242 can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CU-242 has a wide range of scientific research applications:

    Chemistry: In chemistry, CU-242 is used as a reagent in various synthetic reactions and as a catalyst in certain processes.

    Biology: In biological research, CU-242 is studied for its ability to inhibit the cell cycle and induce apoptosis, making it a potential candidate for cancer research.

    Medicine: CU-242’s ability to induce apoptosis has implications for its use in developing new therapeutic agents for cancer treatment.

    Industry: In the industrial sector, CU-242 can be used in the synthesis of other chemical compounds and materials.

Comparison with Similar Compounds

CU-242 can be compared to other copper-containing coordination compounds, such as copper(II) sulfate and copper(I) cyanide. While these compounds also exhibit biological activity, CU-242 is unique in its specific ability to inhibit the cell cycle at the G2 phase and induce apoptosis. Other similar compounds include:

Properties

IUPAC Name

2-amino-N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOOKXAMJQVDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360049
Record name 2-Amino-N-quinolin-8-yl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16082-64-7
Record name 2-Amino-N-quinolin-8-yl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-quinolin-8-yl-benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tin (II) chloride dihydrate (4.11 g, 18.2 mmol) was added to a solution of 2-nitro-N-quinolin-8-yl-benzenesulfonamide (Example Compound 6) (2.0 g, 6.07 mmol) in EtOH (50 ml) and the mixture was heated under reflux for 2 h. After cooling, the mixture was concentrated in vacuo. The crude residue was dissolved in EtOAc (40 ml) and cooled in an ice bath, the mixture was basified with aqueous ammonia. The resulting white precipitate was collected by filtration, washed with EtOAc and discarded. The organic combined organic filtrates were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the title compound (1.82 g, 53%).
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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